molecular formula C21H23N3O3 B11319074 N-[4-(4,5,6,7,8,9-Hexahydro-3,7,7-trimethyl-5-oxoisoxazolo[5,4-b]quinolin-4-yl)phenyl]acetamide CAS No. 1111182-82-1

N-[4-(4,5,6,7,8,9-Hexahydro-3,7,7-trimethyl-5-oxoisoxazolo[5,4-b]quinolin-4-yl)phenyl]acetamide

Cat. No.: B11319074
CAS No.: 1111182-82-1
M. Wt: 365.4 g/mol
InChI Key: HRQUKZAJESZVSG-UHFFFAOYSA-N
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Description

N-[4-(4,5,6,7,8,9-Hexahydro-3,7,7-trimethyl-5-oxoisoxazolo[5,4-b]quinolin-4-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a quinoline core fused with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4,5,6,7,8,9-Hexahydro-3,7,7-trimethyl-5-oxoisoxazolo[5,4-b]quinolin-4-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursorsThe final step involves the acylation of the phenyl group with acetic anhydride under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4,5,6,7,8,9-Hexahydro-3,7,7-trimethyl-5-oxoisoxazolo[5,4-b]quinolin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the phenyl ring .

Mechanism of Action

The mechanism of action of N-[4-(4,5,6,7,8,9-Hexahydro-3,7,7-trimethyl-5-oxoisoxazolo[5,4-b]quinolin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and isoxazole derivatives, such as:

Uniqueness

N-[4-(4,5,6,7,8,9-Hexahydro-3,7,7-trimethyl-5-oxoisoxazolo[5,4-b]quinolin-4-yl)phenyl]acetamide stands out due to its unique combination of a quinoline core and an isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1111182-82-1

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[4-(3,7,7-trimethyl-5-oxo-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-4-yl)phenyl]acetamide

InChI

InChI=1S/C21H23N3O3/c1-11-17-18(13-5-7-14(8-6-13)22-12(2)25)19-15(23-20(17)27-24-11)9-21(3,4)10-16(19)26/h5-8,18,23H,9-10H2,1-4H3,(H,22,25)

InChI Key

HRQUKZAJESZVSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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